4-Chlorobenzyl-2,3,5,6-d4 cyanide
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Description
“4-Chlorobenzyl-2,3,5,6-d4 cyanide” is a labeled derivative of 4-chlorobenzyl cyanide1. It is a nitrile that is acetonitrile in which one of the hydrogens has been replaced by a p-chlorophenyl group2. It is a member of monochlorobenzenes and a nitrile2.
Synthesis Analysis
The synthesis of 4-Chlorobenzyl cyanide involves the reaction of 4-Chlorobenzyl chloride with sodium cyanide2. The reaction is typically carried out at a temperature of 100-104°C for 5 hours2.
Molecular Structure Analysis
The molecular formula of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is ClC6D4CH2CN1. The isotopic enrichment is 98 atom % D1. The molecular weight is 155.621.
Chemical Reactions Analysis
The cyanide moiety in 4-Chlorobenzyl-2,3,5,6-d4 cyanide can participate in various chemical reactions. Cyanation reactions with palladium, copper, or diverse transition metals, metal-free cyanations, the synthesis of aryl nitriles, the formation of N/S/O–CN bonds, or cyanations by C–H activation are some of the possible reactions3.
Physical And Chemical Properties Analysis
4-Chlorobenzyl-2,3,5,6-d4 cyanide is a colorless to off-white solid14. It is slightly soluble in chloroform and ethyl acetate5. It should be stored at room temperature1.
Safety And Hazards
This chemical is considered hazardous. It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled6. It should be handled with protective gloves, protective clothing, eye protection, and face protection6. It should be used only outdoors or in a well-ventilated area6.
Future Directions
The future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide are not specified in the search results. However, safer alternatives for cyanation reactions have been reported over the years3. These approaches could potentially influence the future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide and similar compounds.
properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl-2,3,5,6-d4 cyanide |
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